N-(2-AMINOETHYL)-3-AMINOISOBUTYLMETHYLDIMETHOXYSILANE
Overview
Description
N-(2-AMINOETHYL)-3-AMINOISOBUTYLMETHYLDIMETHOXYSILANE is an organosilane compound with the molecular formula C8H22N2O2Si. It is a colorless, strongly alkaline liquid with an amine smell and is highly sensitive to hydrolysis . This compound is known for its bifunctional nature, combining an amine group with a dimethoxymethylsilyl group linked by a propyl chain .
Preparation Methods
The synthesis of N-(2-AMINOETHYL)-3-AMINOISOBUTYLMETHYLDIMETHOXYSILANE involves several steps:
Starting Materials: The synthesis begins with the reaction of 3-chloropropyltrimethoxysilane with ethylenediamine.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere to prevent hydrolysis.
Industrial Production: On an industrial scale, the process involves the use of large reactors with precise control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
N-(2-AMINOETHYL)-3-AMINOISOBUTYLMETHYLDIMETHOXYSILANE undergoes various chemical reactions:
Hydrolysis: Upon exposure to moisture, the dimethoxymethylsilyl group hydrolyzes to form silanol groups, releasing methanol.
Condensation: The silanol groups can further condense with other hydroxyl-containing molecules to form siloxane bonds.
Amination: The amine group can react with epoxides, isocyanates, and carboxylic acids, forming stable covalent bonds.
Scientific Research Applications
N-(2-AMINOETHYL)-3-AMINOISOBUTYLMETHYLDIMETHOXYSILANE has a wide range of applications in scientific research:
Surface Modifications: It is used to modify surfaces of glass, metals, and polymers to enhance adhesion.
Crosslinking Agent: It acts as a crosslinking agent in the preparation of polymer composites, improving their mechanical properties.
Bioconjugation: The compound is used in bioconjugation techniques to couple biomolecules, such as proteins and DNA, to various surfaces.
Catalysis: It serves as a ligand in the preparation of metal complexes used as catalysts in organic synthesis.
Mechanism of Action
The mechanism of action of N-(2-AMINOETHYL)-3-AMINOISOBUTYLMETHYLDIMETHOXYSILANE involves its bifunctional nature:
Silanol Formation: The hydrolysis of the dimethoxymethylsilyl group forms silanol groups, which can interact with hydroxyl groups on surfaces.
Covalent Bond Formation: The amine group can form covalent bonds with various functional groups, facilitating strong adhesion and crosslinking.
Catalytic Activity: As a ligand, it can coordinate with metal ions, enhancing their catalytic activity in various reactions.
Comparison with Similar Compounds
N-(2-AMINOETHYL)-3-AMINOISOBUTYLMETHYLDIMETHOXYSILANE can be compared with other similar compounds:
N-(3-(Trimethoxysilyl)propyl)ethylenediamine: This compound has a similar structure but with a trimethoxysilyl group instead of a dimethoxymethylsilyl group.
N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine: This compound has diethoxymethylsilyl groups and is used in similar applications, such as surface modifications and bioconjugation.
This compound stands out due to its unique combination of amine and dimethoxymethylsilyl groups, providing versatility in various chemical reactions and applications.
Properties
IUPAC Name |
N'-[3-[dimethoxy(methyl)silyl]-2-methylpropyl]ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24N2O2Si/c1-9(7-11-6-5-10)8-14(4,12-2)13-3/h9,11H,5-8,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDMXWXYZHDHLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCN)C[Si](C)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24N2O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90946069 | |
Record name | N1-[3-(Dimethoxymethylsilyl)-2-methylpropyl]-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90946069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1,2-Ethanediamine, N-[3-(dimethoxymethylsilyl)-2-methylpropyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
23410-40-4 | |
Record name | N1-[3-(Dimethoxymethylsilyl)-2-methylpropyl]-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23410-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-(Dimethoxymethylsilyl)-2-methylpropyl)ethylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023410404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Ethanediamine, N-[3-(dimethoxymethylsilyl)-2-methylpropyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N1-[3-(Dimethoxymethylsilyl)-2-methylpropyl]-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90946069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[3-(dimethoxymethylsilyl)-2-methylpropyl]ethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.479 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(3-(DIMETHOXYMETHYLSILYL)-2-METHYLPROPYL)ETHYLENEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D363F714JZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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